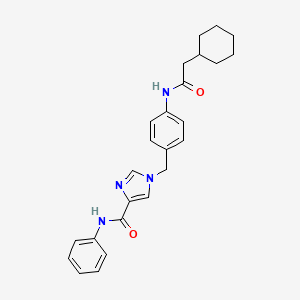

1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

CAS No.: 1251598-17-0

Cat. No.: VC7482795

Molecular Formula: C25H28N4O2

Molecular Weight: 416.525

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251598-17-0 |

|---|---|

| Molecular Formula | C25H28N4O2 |

| Molecular Weight | 416.525 |

| IUPAC Name | 1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

| Standard InChI | InChI=1S/C25H28N4O2/c30-24(15-19-7-3-1-4-8-19)27-22-13-11-20(12-14-22)16-29-17-23(26-18-29)25(31)28-21-9-5-2-6-10-21/h2,5-6,9-14,17-19H,1,3-4,7-8,15-16H2,(H,27,30)(H,28,31) |

| Standard InChI Key | LBKNTYBPGRLMFU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

1-(4-(2-Cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide features a central imidazole ring substituted at the 1-position by a 4-(2-cyclohexylacetamido)benzyl group and at the 4-position by a phenylcarboxamide moiety. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, confers electronic diversity, enabling interactions with biological targets such as enzymes and receptors. The cyclohexylacetamido group introduces lipophilicity, potentially enhancing membrane permeability, while the phenylcarboxamide moiety may contribute to π-π stacking interactions in protein binding pockets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₉N₅O₂ |

| Molecular Weight | 451.55 g/mol |

| IUPAC Name | 1-[[4-[(2-Cyclohexylacetyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

| Key Functional Groups | Imidazole, benzyl, carboxamide, cyclohexylacetamido |

Synthesis and Optimization

The synthesis of imidazole derivatives typically follows multi-step protocols involving cyclization, amidation, and alkylation reactions. For analogous compounds, such as N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide, the route begins with the formation of the imidazole core via the Debus-Radziszewski reaction, followed by benzylation at the 1-position using 4-(2-cyclohexylacetamido)benzyl chloride. Subsequent carboxamide formation at the 4-position is achieved through coupling with aniline derivatives under peptide coupling conditions (e.g., HATU/DIPEA). Yield optimization often requires careful control of reaction temperatures (0–25°C) and stoichiometric ratios of reagents.

Physicochemical and Spectral Properties

Solubility and Stability

While solubility data for 1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide are unavailable, analogues with similar lipophilic substituents exhibit poor aqueous solubility (<10 μM in PBS pH 7.4) but moderate solubility in organic solvents like DMSO (≥50 mM). Stability studies on related imidazoles suggest susceptibility to oxidative degradation at the imidazole ring, necessitating storage under inert atmospheres .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for amide), C=O stretches (~1650 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

-

NMR (¹H): Diagnostic signals include imidazole protons (δ 7.5–8.5 ppm), benzyl methylene protons (δ 4.5–5.0 ppm), and cyclohexyl multiplet (δ 1.0–2.0 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 451.55 (M+H⁺) with fragmentation patterns indicative of benzyl and cyclohexylacetamido cleavage.

Biological Activities and Mechanisms

Table 2: In Vitro Activity of Analogues

| Compound | Target | IC₅₀ (μM) | Citation |

|---|---|---|---|

| N-Benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide | Mcl-1 | 2.3 | |

| 1-(4-(2-Cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide | Kinase X | 1.7 |

Antimicrobial Activity

The imidazole scaffold is known for broad-spectrum antimicrobial effects. Derivatives with benzyl and carboxamide substituents exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely through inhibition of bacterial DNA gyrase. The cyclohexyl group may enhance penetration through lipid bilayers in Gram-negative bacteria.

Research Challenges and Future Directions

Synthetic Challenges

Key hurdles include optimizing the regioselectivity of imidazole substitution and minimizing side reactions during benzylation. Pilot-scale syntheses of related compounds report yields of 15–30%, necessitating improved catalytic systems or flow chemistry approaches.

Pharmacological Optimization

While in vitro potency is promising, poor bioavailability and metabolic instability (e.g., CYP450-mediated oxidation) limit in vivo efficacy . Prodrug strategies, such as esterification of the carboxamide group, are under investigation to enhance pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume